- A Bronsted Acidic Deep Eutectic Solvent for N-Boc DeprotectionCatalysts, 2022, 12(11),,
Cas no 91103-47-8 (Boc-D-Ala-OMe)
Boc-D-Ala-OMe structure
Boc-D-Ala-OMe Properties
Names and Identifiers
-
- BOC-D-Alanine methyl ester
- Boc-D-Ala-OMe
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- D-Boc alanine methyl ester
- Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
- N-(tert-Butoxycarbonyl)-D-alanine methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
- METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
- EN300-6731804
- 91103-47-8
- Q-101551
- MFCD00191865
- N-Boc-L-alanine Methyl Ester
- N-t-Boc-D-alanine methyl ester
- N-(tert-butyloxycarbonyl)-D-alanine methyl ester
- Boc-D-Ala-OMe, 99%
- SCHEMBL2380555
- Q-101539
- Boc-D-alanine methyl ester
- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- DTXSID20348471
- BDBM36051
- DS-15361
- GJDICGOCZGRDFM-ZCFIWIBFSA-N
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Methyl (tert-butoxycarbonyl)-D-alaninate
- FD21032
- J-300003
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
- N-Boc-D-Alanine Methyl Ester
- AKOS016842905
- CS-W015460
- +Expand
-
- MFCD00191865
- GJDICGOCZGRDFM-ZCFIWIBFSA-N
- 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
- N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC
Computed Properties
- 203.11600
- 1
- 5
- 6
- 203.11575802g/mol
- 14
- 219
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 64.6Ų
Experimental Properties
- 1.46350
- 64.63000
- 1.4315 (estimate)
- 277.8±23.0 ºC (760 Torr),
- 34-37 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Slightly soluble (8.7 g/l) (25 º C),
- solid
- [α]20/D +45°, c = 1 in methanol
- 1.03 g/mL at 25 °C(lit.)
Boc-D-Ala-OMe Price
Boc-D-Ala-OMe Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 10 h, pH 8, 35 °C
Reference
- Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002Catalysis Communications, 2015, 60, 134-137,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Diethyl ether , Methanol , Benzene ; rt; 1 h, rt
Reference
- Design, synthesis and anticancer mechanistic studies of linked azolesMedChemComm, 2015, 6(2), 300-305,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
Reference
- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol
Reference
- Mild, efficient cleavage of arenesulfonamides by magnesium reductionChemical Communications (Cambridge), 1997, (11), 1017-1018,
Boc-D-Ala-OMe Raw materials
- Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methylphenyl)sulfonyl]-, ethylester
- (diazomethyl)trimethylsilane
- D-Alanine, N-(acetyloxy)-N-(phenylmethyl)-, methyl ester
- methyl (2R)-2-aminopropanoate
- Di-tert-butyl dicarbonate
- D-Alanine
- N-tert-Butoxycarbonyl-D-alanine
Boc-D-Ala-OMe Preparation Products
Boc-D-Ala-OMe Suppliers
Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier
(CAS:91103-47-8)
ZHANG HUAN
18827031272
1438980011@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91103-47-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91103-47-8)
TANG SI LEI
15026964105
2881489226@qq.com
Boc-D-Ala-OMe Related Literature
-
1. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387
-
Andrea Vescovi,Andrea Knoll,Ulrich Koert Org. Biomol. Chem. 2003 1 2983
-
Barthélémy Nyasse,Leif Grehn,Ulf Ragnarsson reduction. Barthélémy Nyasse Leif Grehn Ulf Ragnarsson Chem. Commun. 1997 1017
91103-47-8 (Boc-D-Ala-OMe) Related Products
- 2766-43-0(boc-L-serine methyl ester)
- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)
- 3744-87-4(Boc-DL-Ala-OH)
- 6368-20-3(Boc-D-Serine)
- 7764-95-6(Boc-D-Alanine)
- 15761-38-3(Boc-l-alanine)
- 51293-47-1((S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid)
- 86123-95-7(Boc-O-Methyl-D-serine)
- 102831-44-7(Diethyl 2-((tert-butoxycarbonyl)amino)malonate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe
99%
500g
278.0